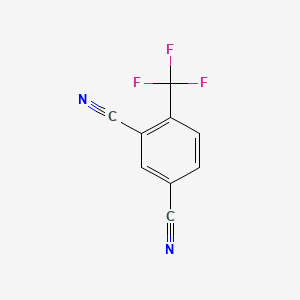
2,4-Dicyanobenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dicyanobenzotrifluoride is a chemical compound with the molecular formula C9H3F3N2 . It has an average mass of 196.129 Da and a monoisotopic mass of 196.024826 Da .
Molecular Structure Analysis
The molecular structure of 2,4-Dicyanobenzotrifluoride consists of a benzene ring substituted with two cyanide groups and a trifluoromethyl group . The InChI representation of the molecule isInChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3H . Physical And Chemical Properties Analysis
2,4-Dicyanobenzotrifluoride has a molecular weight of 196.13 g/mol . It has a topological polar surface area of 47.6 Ų and contains 14 heavy atoms . The compound has no hydrogen bond donors, five hydrogen bond acceptors, and no rotatable bonds .Wissenschaftliche Forschungsanwendungen
1. Advanced Oxidation Processes
- Application : 2,4-D is used in advanced oxidation processes (AOPs) for degradation of organic compounds in wastewater treatment .
- Methods : Various AOPs are used to degrade 2,4-D, including ozonation, photocatalysis, photo-Fenton, and electrochemical processes .
- Results : Ozonation showed a high degradation efficiency of 99.8% in 30 minutes. Photocatalysis, photo-Fenton, and electrochemical processes also showed high efficiencies of degradation and mineralization .
2. Agriculture: Improving Yield and Quality of Kinnow Mandarin
- Application : 2,4-D is used to improve fruit set percentage and quality, and to reduce the number of seeds in ‘Kinnow’ mandarin .
- Methods : Various concentrations of 2,4-D were applied at the full bloom stage on ‘Kinnow’ mandarin plants .
- Results : Exogenous application of 2,4-D significantly increased fruit set percentage, leading to an increase in the total number of fruits/plant and fruit weight/plant (yield) .
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)benzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVYAKAXNCOKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659324 |
Source


|
| Record name | 4-(Trifluoromethyl)benzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dicyanobenzotrifluoride | |
CAS RN |
1483-43-8 |
Source


|
| Record name | 4-(Trifluoromethyl)benzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]quinoline-8-sulfonic acid](/img/structure/B576273.png)
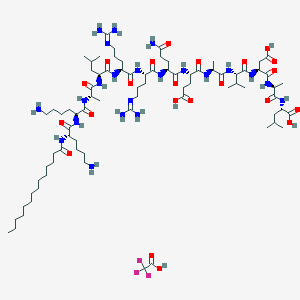
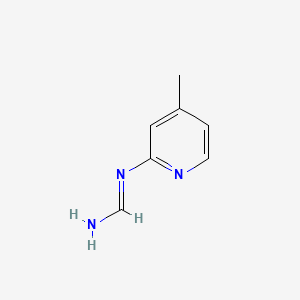

![6-Oxa-10-azatricyclo[6.2.1.04,9]undeca-2,4,8(11),9-tetraene](/img/structure/B576281.png)
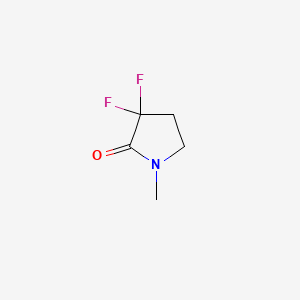
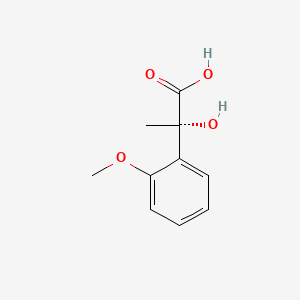
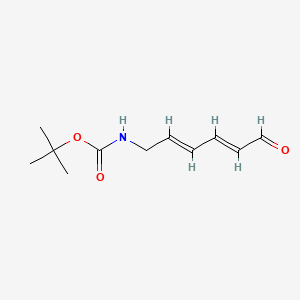
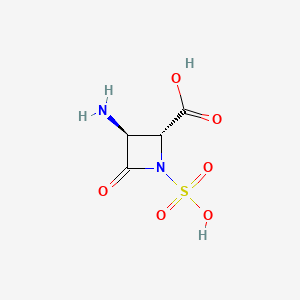
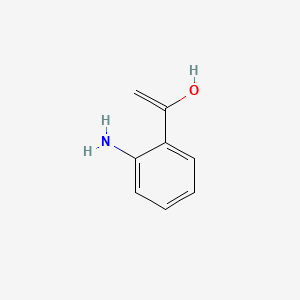
![5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576295.png)